(2,2-Dichlorocyclopropyl)methylamine
Overview
Description
“(2,2-Dichlorocyclopropyl)methylamine” is a chemical compound with the molecular formula C4H7Cl2N12. It is used in various chemical reactions and has been the subject of several studies3.
Synthesis Analysis
The synthesis of “(2,2-Dichlorocyclopropyl)methylamine” involves several steps. However, specific details about its synthesis are not readily available in the search results.Molecular Structure Analysis
The molecular structure of “(2,2-Dichlorocyclopropyl)methylamine” is represented by the formula C4H7Cl2N14. More detailed structural information is not available in the search results.
Chemical Reactions Analysis
“(2,2-Dichlorocyclopropyl)methylamine” is involved in various chemical reactions. However, specific details about these reactions are not readily available in the search results.Physical And Chemical Properties Analysis
“(2,2-Dichlorocyclopropyl)methylamine” has several physical and chemical properties. It has a molecular weight of 140.01 g/mol12. More detailed property information is not available in the search results.Scientific Research Applications
1. Chemotherapeutic Agent Mechanism
(2,2-Dichlorocyclopropyl)methylamine, related to mechlorethamine, is studied for its role in chemotherapy. Mechlorethamine, a nitrogen mustard chemotherapeutic agent, induces DNA-DNA and DNA-protein cross-links (DPCs), blocking DNA replication. Mass spectrometry-based methodologies characterize in vivo DNA-protein cross-linking following treatment with mechlorethamine, indicating potential mechanisms of other similar compounds like (2,2-Dichlorocyclopropyl)methylamine in cancer treatment (Michaelson-Richie et al., 2011).
2. Synthesis of Pyrroles
Research involving thermolysis of N-alkyl- and N-aryl-(2,2-dichlorocyclopropyl)methyleneamines, closely related to (2,2-Dichlorocyclopropyl)methylamine, yielded 1-t-alkyl and 1-aryl-3-chloropyrroles as major products. This study provides a unique tool for synthesizing halo-4-phenylpyrrole derivatives, demonstrating its potential in organic synthesis and pharmaceutical research (Kagabu et al., 1995).
3. Production of Heterocyclic Compounds
The reaction of methylamine with cyclopropanone, closely related to (2,2-Dichlorocyclopropyl)methylamine, leads to various six- and eight-membered heterocycles. This suggests potential applications in synthesizing complex organic compounds, highlighting its significance in chemical synthesis and drug development (Tilborg et al., 1974).
4. Monoamine Oxidase Inhibition
Research on 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine, structurally related to (2,2-Dichlorocyclopropyl)methylamine, shows their role as inhibitors and substrates of monoamine oxidase (MAO). These findings are relevant in the context of neurological disorders and could influence the development of new MAO inhibitors for therapeutic purposes (Silverman & Zieske, 1985).
5. Study of Alkylamine-Sensitive Sites
Methylamine's reaction with alpha2-macroglobulin, a plasma protease inhibitor, shows that it forms an irreversible covalent modification. This study, using compounds related to (2,2-Dichlorocyclopropyl)methylamine, provides insights into specific protein reactions and modifications, which could have implications in understanding certain biochemical processes and developing targeted therapies (Swenson & Howard, 1979).
Safety And Hazards
The safety and hazards of “(2,2-Dichlorocyclopropyl)methylamine” are not clearly defined in the search results.
Future Directions
The future directions of “(2,2-Dichlorocyclopropyl)methylamine” research are not clearly defined in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or databases.
properties
IUPAC Name |
(2,2-dichlorocyclopropyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2N/c5-4(6)1-3(4)2-7/h3H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJBFYHLWRPAIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406920 | |
Record name | (2,2-dichlorocyclopropyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dichlorocyclopropyl)methylamine | |
CAS RN |
68618-71-3 | |
Record name | (2,2-dichlorocyclopropyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2-dichlorocyclopropyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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